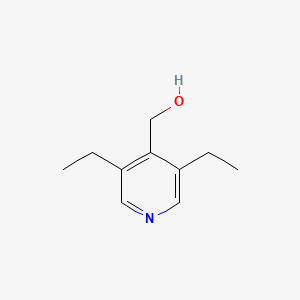

(3,5-Diethylpyridin-4-yl)methanol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(3,5-diethylpyridin-4-yl)methanol |

InChI |

InChI=1S/C10H15NO/c1-3-8-5-11-6-9(4-2)10(8)7-12/h5-6,12H,3-4,7H2,1-2H3 |

InChI Key |

YWNVXCOAKLAWRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=C1CO)CC |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3,5 Diethylpyridin 4 Yl Methanol

Derivatization at the Hydroxyl Group

The primary alcohol functionality in (3,5-Diethylpyridin-4-yl)methanol is a versatile site for various chemical modifications, including conversion to halogenated derivatives, esterification, etherification, and oxidation.

Synthesis of Halogenated Derivatives (e.g., 4-(Bromomethyl)-3,5-diethylpyridine)

The conversion of the hydroxymethyl group to a halomethyl group, such as a bromomethyl group, is a crucial transformation as it introduces a reactive handle for further nucleophilic substitution reactions. While specific literature on the direct halogenation of this compound is scarce, the synthesis of analogous compounds provides a reliable pathway. For instance, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine (B92270) has been reported using reagents like thionyl chloride or triphosgene (B27547) in a suitable solvent like toluene. wikipedia.orgnih.gov A common method for the bromination of similar benzylic alcohols involves treatment with phosphorus tribromide or hydrobromic acid.

A plausible route for the synthesis of 4-(Bromomethyl)-3,5-diethylpyridine would involve the reaction of this compound with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform. The product, 4-(Bromomethyl)-3,5-diethylpyridine, is a key intermediate for introducing the 3,5-diethyl-4-pyridylmethyl moiety into other molecules.

Table 1: Representative Halogenation Reactions of Pyridylmethanols

| Starting Material | Reagent | Product | Reference |

| 2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine | Triphosgene, Toluene | 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride | wikipedia.org |

| 5-Bromo-2-hydroxymethyl-pyridine | Thionyl chloride | 5-Bromo-2-chloromethyl-pyridine | calpaclab.com |

| 2,6-Bis(hydroxymethyl)pyridine | 48% HBr | 2,6-Bis(bromomethyl)pyridine | rsc.org |

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol of this compound can readily undergo esterification and etherification to form a variety of derivatives.

Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. mtroyal.ca The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, reaction with a more reactive acylating agent like an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine or triethylamine) can provide the corresponding esters in high yields. researchgate.netresearchgate.net For instance, the esterification of methanol (B129727) with acetic anhydride is a well-studied reaction. mtroyal.cachemicalbook.comnih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The alkylation of a similar compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, with hydroxypyridine derivatives in the presence of silver carbonate has been reported, demonstrating the feasibility of forming ether linkages. sciencemadness.org

Table 2: General Methods for Esterification and Etherification of Alcohols

| Reaction | Reagents | General Product |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification (Acyl Chloride) | Acyl Chloride, Base | Ester |

| Esterification (Anhydride) | Acid Anhydride, Base/Catalyst | Ester |

| Etherification (Williamson) | Base, Alkyl Halide | Ether |

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3,5-diethylpyridine-4-carbaldehyde, or further to the carboxylic acid, 3,5-diethylpyridine-4-carboxylic acid, using appropriate oxidizing agents.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. The synthesis and reactivity of similar N-acyl-5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones, including their oxidation, have been explored. google.com

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing for reactions such as quaternization and complexation with metal ions.

Quaternization and N-Alkylation Studies

The pyridine nitrogen in this compound can be readily alkylated to form quaternary pyridinium salts. This reaction typically involves treatment with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. chemicalbook.com The quaternization of poly(4-vinylpyridine) with methyl iodide is a well-documented example of this type of transformation. nih.gov The quaternization of a related dihydropyridine (B1217469) derivative, 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine, has also been studied, highlighting the influence of solvent and temperature on the reaction. chemicalbook.com

N-alkylation not only modifies the electronic properties of the pyridine ring but also introduces a positive charge, which can influence the molecule's biological activity and physical properties.

Complexation and Coordination Chemistry with Transition Metals

The pyridine nitrogen of this compound, along with the hydroxyl group, can act as a ligand to coordinate with transition metal ions, forming a variety of metal complexes. wikipedia.org The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center, while the hydroxyl group can either coordinate in its neutral form or be deprotonated to form an alkoxide that bridges metal centers.

Studies on copper(II) complexes with 3,5-disubstituted pyridine ligands have shown the formation of coordination polymers. nih.gov For example, the reaction of copper(II) bromide with 3,5-dimethylpyridine (B147111) results in a bibromide-bridged chain of copper(II) ions with the pyridine molecules in the axial sites. nih.gov Similarly, copper(II) complexes with 3-pyridylmethanol have been synthesized and characterized, demonstrating the formation of dinuclear complexes with bridging hydroxo or chloro moieties. rsc.orgresearchgate.net The coordination of copper(II) with various pyridine derivatives has been extensively studied, revealing a wide range of coordination geometries and applications.

Table 3: Examples of Transition Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Ion | Complex Type | Reference |

| 3,5-Dimethylpyridine | Copper(II) | Coordination Polymer | nih.gov |

| 3-Pyridylmethanol | Copper(II) | Dinuclear Complex | rsc.orgresearchgate.net |

| Pyridine Derivatives | Copper(II) | Mononuclear, Dinuclear, Trinuclear, Tetranuclear |

Reactivity at the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally dictates its reactivity. The electronegative nitrogen atom reduces the electron density of the ring carbons, making it less susceptible to electrophilic attack compared to benzene, but more prone to nucleophilic attack. uoanbar.edu.iqlibretexts.org The substituents on the ring of this compound—two electron-donating ethyl groups and a hydroxymethyl group—introduce further complexity to its reaction profile.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the pyridine nucleus is generally challenging due to the deactivating nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org The nitrogen atom is protonated or coordinates with the Lewis acid catalyst under typical EAS conditions, further increasing the ring's deactivation and creating a pyridinium species. uoanbar.edu.iqlibretexts.org When substitution does occur, it is typically directed to the C-3 and C-5 positions, which are meta to the nitrogen. quimicaorganica.orgquora.com

In this compound, the C-3 and C-5 positions are already occupied by ethyl groups. These alkyl groups, along with the C-4 hydroxymethyl group, are electron-donating and exert an activating, ortho- and para-directing influence. The regiochemical outcome of an EAS reaction is therefore a result of the competition between the deactivating meta-directing nitrogen and the activating ortho-, para-directing substituents. The most probable sites for electrophilic attack are the C-2 and C-6 positions, which are ortho to one of the activating ethyl groups. However, these reactions are expected to require forcing conditions.

A common strategy to enhance the reactivity of pyridines toward electrophiles is conversion to the corresponding pyridine N-oxide. rsc.orgyoutube.com The N-oxide is a more activated system due to the oxygen atom's ability to donate electron density back into the ring. Electrophilic attack on the N-oxide is strongly directed to the C-4 and C-2/C-6 positions. rsc.orgscripps.edu Since the C-4 position in the target molecule is blocked, electrophilic substitution on its N-oxide derivative would be expected to occur selectively at the C-2 and C-6 positions.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄, high temp. | 2-Nitro-(3,5-diethylpyridin-4-yl)methanol | Substitution at the most activated available position (C-2/C-6), though yields are expected to be low due to ring deactivation. youtube.com |

| Nitration (via N-Oxide) | 1. H₂O₂/CH₃COOH2. HNO₃/H₂SO₄ | 2-Nitro-(3,5-diethylpyridin-4-yl)methanol 1-oxide | N-oxidation activates the ring, directing substitution to the C-2/C-6 positions. rsc.org |

| Halogenation (Bromination) | Br₂/FeBr₃, high temp. | 2-Bromo-(3,5-diethylpyridin-4-yl)methanol | Similar to nitration, harsh conditions are required, with substitution favoring the C-2/C-6 positions. quimicaorganica.org |

| Sulfonation | SO₃/H₂SO₄, high temp. | (3,5-Diethyl-4-(hydroxymethyl)pyridin-2-yl)sulfonic acid | Reaction requires very high temperatures and gives the meta-product relative to the nitrogen. youtube.com |

Nucleophilic Aromatic Substitution on Activated Pyridine Rings

The electron-deficient nature of the pyridine ring makes it inherently susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. chemistry-online.comstackexchange.com However, a successful SNAr reaction requires the presence of a good leaving group at one of these activated positions. The parent molecule, this compound, lacks such a leaving group on the ring.

Therefore, functionalization via SNAr necessitates a preliminary step to introduce a leaving group. A highly effective method involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to install a halogen, typically chlorine, at the C-2 position. nih.govresearchgate.net This 2-halo derivative is now an excellent substrate for SNAr reactions, allowing the displacement of the halide by a wide range of nucleophiles. chemistry-online.com The formation of a pyridinium salt by N-alkylation also significantly activates the ring towards nucleophilic attack. chemistry-online.comyoutube.com

Another, more direct, but often harsh method is the Chichibabin reaction, which involves heating the pyridine with sodium amide (NaNH₂) to introduce an amino group, usually at the C-2 or C-4 position, with the elimination of a hydride ion. chemistry-online.com The compatibility of this reaction with the hydroxymethyl group could be a limiting factor.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on an Activated Derivative (Assuming prior conversion to 2-Chloro-3,5-diethylpyridin-4-yl)methanol)

| Nucleophile | Reagent Example | Predicted Product | Reaction Class |

| Amine | R₂NH (e.g., Piperidine) | 2-(Piperidin-1-yl)-3,5-diethylpyridin-4-yl)methanol | Amination |

| Alkoxide | NaOR (e.g., NaOCH₃) | (3,5-Diethyl-2-methoxypyridin-4-yl)methanol | Etherification |

| Thiolate | NaSR (e.g., NaSPh) | (3,5-Diethyl-2-(phenylthio)pyridin-4-yl)methanol | Thioetherification |

| Cyanide | NaCN or KCN | 3,5-Diethyl-4-(hydroxymethyl)pyridine-2-carbonitrile | Cyanation |

Functionalization of the Ethyl Substituents on the Pyridine Ring

The ethyl groups at the C-3 and C-5 positions offer alternative sites for reactivity, specifically at the carbon atoms attached directly to the pyridine ring (the α- or benzylic-like position). These C-H bonds are weaker than other alkyl C-H bonds and are susceptible to radical-mediated reactions.

A key transformation is free-radical halogenation, most commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This reaction would selectively introduce a bromine atom at the α-position of one or both ethyl groups. youtube.comyoutube.com

Oxidation of the ethyl side-chains is also a feasible transformation. The use of strong oxidizing agents, such as potassium permanganate (KMnO₄) under harsh conditions, would likely lead to the oxidation of the ethyl groups to carboxylic acid functionalities, ultimately yielding 4-(hydroxymethyl)pyridine-3,5-dicarboxylic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding ketones, (3-acetyl-5-ethylpyridin-4-yl)methanol and 3,5-diacetylpyridin-4-yl)methanol.

Table 3: Predicted Reactions at the Ethyl Side-Chains

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Comments |

| Radical Bromination | N-Bromosuccinimide (NBS), CCl₄, light (hν) | (3-(1-Bromoethyl)-5-ethylpyridin-4-yl)methanol | Selective bromination at the benzylic-like position. youtube.com |

| Strong Oxidation | KMnO₄, H₂O, heat | 4-(Hydroxymethyl)pyridine-3,5-dicarboxylic acid | Both ethyl groups are oxidized to carboxylic acids. |

| Milder Oxidation | CrO₃ or SeO₂ | (3-Acetyl-5-ethylpyridin-4-yl)methanol | Selective oxidation of one ethyl group to a ketone is possible under controlled conditions. |

Compound Nomenclature

Spectroscopic and Structural Characterization of 3,5 Diethylpyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a precise assignment of the atomic arrangement can be achieved.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of (3,5-Diethylpyridin-4-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the two ethyl substituents.

The two protons on the pyridine (B92270) ring at positions 2 and 6 are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 8.0 and 8.5 ppm. The electron-donating nature of the two ethyl groups at positions 3 and 5 would likely shift these proton signals slightly upfield compared to unsubstituted 4-pyridinemethanol (B147518).

The methylene protons of the hydroxymethyl group (-CH₂OH) directly attached to the pyridine ring at position 4 would appear as a singlet, as there are no adjacent protons to cause splitting. This signal is anticipated in the range of δ 4.5 to 5.0 ppm. The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding of the hydroxyl group. The proton of the hydroxyl group (-OH) itself would appear as a broad singlet, the chemical shift of which is highly variable depending on the solvent, temperature, and concentration.

The ethyl groups at positions 3 and 5 would each give rise to a quartet and a triplet. The methylene protons (-CH₂) of the ethyl groups are adjacent to the methyl protons, resulting in a quartet. This quartet is expected to appear in the range of δ 2.5 to 3.0 ppm. The methyl protons (-CH₃) of the ethyl groups are adjacent to the methylene protons, leading to a triplet signal, which is anticipated to be further upfield, around δ 1.2 to 1.5 ppm. The coupling constant (J-value) for the ethyl groups is typically around 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.0 - 8.5 | s (singlet) | - |

| -CH₂OH | 4.5 - 5.0 | s (singlet) | - |

| -OH | Variable | br s (broad singlet) | - |

| -CH₂- (ethyl) | 2.5 - 3.0 | q (quartet) | ~7 |

| -CH₃ (ethyl) | 1.2 - 1.5 | t (triplet) | ~7 |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule.

The carbon atoms of the pyridine ring will show distinct signals. The C-2 and C-6 carbons are equivalent and are expected to resonate at a similar chemical shift, likely in the region of δ 145-150 ppm. The C-3 and C-5 carbons, being substituted with ethyl groups, are also equivalent and would appear at a different chemical shift, predicted to be around δ 135-140 ppm. The C-4 carbon, bearing the hydroxymethyl group, would have a distinct chemical shift, likely in the range of δ 155-160 ppm.

The carbon of the methylene group in the hydroxymethyl substituent (-CH₂OH) is expected to appear around δ 60-65 ppm. The carbons of the ethyl groups will also have characteristic signals. The methylene carbons (-CH₂) are expected around δ 20-25 ppm, and the terminal methyl carbons (-CH₃) would be found further upfield, around δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 145 - 150 |

| C-3, C-5 | 135 - 140 |

| C-4 | 155 - 160 |

| -CH₂OH | 60 - 65 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HMQC or HSQC spectrum would show cross-peaks between:

The singlet of the aromatic protons (H-2, H-6) and the corresponding carbon signal (C-2, C-6).

The singlet of the hydroxymethyl protons (-CH₂OH) and its carbon signal.

The quartet of the ethyl methylene protons and their carbon signal.

The triplet of the ethyl methyl protons and their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations for this compound would include:

Correlations from the aromatic protons (H-2, H-6) to the adjacent substituted carbons (C-3, C-5) and the C-4 carbon.

Correlations from the hydroxymethyl protons (-CH₂OH) to the C-4 carbon and potentially to the C-3 and C-5 carbons.

Correlations from the ethyl methylene protons to the C-3/C-5 carbons and the ethyl methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. nih.gov

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

The C-H stretching vibrations of the aromatic pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and hydroxymethyl groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the range of 1000-1075 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C, C=N (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O (primary alcohol) | 1000 - 1075 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its molecular vibrations.

The symmetric stretching vibration of the pyridine ring, often referred to as the "ring breathing" mode, is expected to be a strong and sharp band in the Raman spectrum, typically appearing around 990-1030 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups will also be visible, similar to the IR spectrum.

The C-C stretching vibrations of the ethyl groups and the C-O stretching of the alcohol would also produce signals in the Raman spectrum, although their intensities may differ from those observed in the IR spectrum. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Elucidation

In the absence of a specific experimental mass spectrum for this compound, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for analogous structures, such as other pyridine and alcohol derivatives.

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: A peak at M-1, resulting from the cleavage of a C-H or O-H bond.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyridine ring and the methanol (B129727) group would lead to the loss of a ·CH2OH radical (mass 31), resulting in a significant fragment ion corresponding to the 3,5-diethylpyridine (B1625690) cation.

Loss of an ethyl group: Cleavage of one of the ethyl side chains would result in a peak at M-29.

Ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although these are often more complex.

For the related compound, di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methanol, mass spectrometry data revealed a molecular ion peak (M+) at m/z 340, with major fragments at m/z 262 and m/z 185, corresponding to the loss of one and two pyridyl groups, respectively. nii.ac.jp This demonstrates the typical fragmentation behavior of substituted pyridines.

X-ray Crystallography for Solid-State Structure Determination

As of now, there are no published crystal structures for this compound in crystallographic databases. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Conformation: The spatial arrangement of the ethyl and hydroxymethyl substituents relative to the pyridine ring.

Intermolecular interactions: Details of hydrogen bonding (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

For instance, the crystal structure of tri-4-pyridylmethane has been determined, revealing a monoclinic crystal system with specific unit cell dimensions (a = 9.1869(3) Å, b = 15.6984(4) Å, c = 9.7757(3) Å, β = 114.2637(17)°). nii.ac.jp Similarly, the crystal structure of 4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)ketone has also been elucidated. nii.ac.jp These examples underscore the level of structural detail that X-ray crystallography can provide for related pyridine compounds.

Computational Chemistry and Theoretical Spectroscopy

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the properties of molecules, including those for which experimental data is scarce.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

DFT calculations could be employed to model the geometry and electronic structure of this compound. These calculations would involve optimizing the molecular geometry to find the lowest energy conformation. From this, various electronic properties can be derived, such as:

Optimized bond lengths and angles: These can be compared with experimental data if available, or serve as predictions.

Electron distribution and molecular electrostatic potential (MEP): This would reveal the electron-rich and electron-poor regions of the molecule, indicating sites for potential intermolecular interactions and chemical reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.

Studies on related 6-arylated-pyridin-3-yl methanol derivatives have utilized DFT at the B3LYP/6-311+G(2d,p) level of theory to successfully correlate theoretical findings with experimental data. citedrive.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant advantage of DFT is its ability to predict spectroscopic parameters. For this compound, this would include:

NMR chemical shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which would be invaluable for interpreting experimental spectra and confirming the structure.

IR vibrational frequencies: The calculation of vibrational frequencies can help in assigning the absorption bands observed in an experimental infrared spectrum to specific molecular vibrations.

The successful application of DFT for predicting spectroscopic parameters has been demonstrated for various pyridine derivatives, showing good agreement between theoretical and experimental data. citedrive.comresearchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) of this compound

The electronic and reactivity properties of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and its Molecular Electrostatic Potential (MEP). In the absence of direct experimental or computational studies for this compound, a theoretical analysis can be constructed by examining structurally related compounds. For this purpose, 3,5-lutidine (3,5-dimethylpyridine) and 4-pyridinemethanol serve as valuable analogues to understand the electronic contributions of the substituted pyridine ring and the methanol group, respectively.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

Computational studies on pyridine and its derivatives are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and various basis sets. For instance, studies on pyridine derivatives have utilized methods like B3LYP/6-311++G(d,p) to determine their electronic properties.

To approximate the HOMO-LUMO characteristics of this compound, we can consider the electronic effects of its constituent parts. The two ethyl groups at the 3 and 5 positions of the pyridine ring in 3,5-lutidine are electron-donating. This electron-donating nature would be expected to raise the energy of the HOMO, making the compound more susceptible to electrophilic attack. The presence of the hydroxymethyl group at the 4-position in 4-pyridinemethanol also influences the electronic distribution.

While specific calculated values for this compound are not available in the cited literature, a comparative analysis with its analogues provides insight.

Table 1: Calculated Properties of Analogous Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Analogue 1 | 3,5-Dimethylpyridine (B147111) | C₇H₉N | 107.156 |

| Analogue 2 | Pyridin-4-ylmethanol | C₆H₇NO | 109.13 |

This table presents data for compounds structurally related to this compound to facilitate a comparative theoretical analysis.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For pyridine and its derivatives, the nitrogen atom is the most electron-rich region, exhibiting a significant negative electrostatic potential. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles.

In the case of this compound, the MEP surface would be influenced by all its functional groups:

Pyridine Nitrogen: A region of strong negative potential is expected to be localized on the nitrogen atom, making it the most likely site for electrophilic interaction.

Hydroxymethyl Group: The oxygen atom of the hydroxymethyl group will also exhibit a negative electrostatic potential due to its high electronegativity and lone pairs of electrons, making it another potential site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group will show a positive potential.

Aromatic Ring: The pyridine ring itself will have a complex distribution of electrostatic potential, with the electron-donating ethyl groups likely increasing the electron density on the ring compared to unsubstituted pyridine.

Applications of 3,5 Diethylpyridin 4 Yl Methanol in Advanced Organic Synthesis

Strategic Building Block in the Synthesis of Complex Organic Molecules

The structural features of (3,5-Diethylpyridin-4-yl)methanol, namely the reactive hydroxymethyl group and the sterically accessible nitrogen atom on the pyridine (B92270) ring, position it as a key starting material for constructing more elaborate molecular architectures. Research has demonstrated its role as an intermediate in preparing novel pyrimidine derivatives intended for therapeutic applications. google.comgoogleapis.com

A patent describes the synthesis of this compound as a thick oil, which is then utilized in subsequent steps without extensive purification. The synthesis and characterization data are summarized below.

Table 1: Synthesis and Characterization of this compound

| Parameter | Details |

|---|---|

| Yield | 86% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 (t, 6H) |

| δ 2.70 (q, 4H) | |

| δ 4.50 (s, 2H) | |

| δ 5.06 (bs, 1H) | |

| δ 8.22 (s, 2H) |

This compound has been successfully used as a precursor in the synthesis of complex heterocyclic compounds. Specifically, it is a key intermediate in the creation of pyrimidine derivatives that are investigated for their potential as anti-inflammatory agents, analgesics, and antiepileptics. google.com The hydroxymethyl group is readily converted into a more reactive species, enabling its linkage to other heterocyclic systems. This demonstrates its utility in building multi-ring structures, a common strategy in the development of novel therapeutic agents. While its application has been specified for pyrimidine systems, the reactivity of the pyridine and methanol (B129727) moieties suggests its potential as a precursor for a broader range of fused heterocyclic and polycyclic frameworks. nih.govrsc.orgresearchgate.netbohrium.com

The pyridine scaffold is a common component in the synthesis of spirocyclic and ring-fused systems due to its chemical properties and orientation. nih.govresearchgate.netnih.govmdpi.commdpi.com The functional groups on this compound provide synthetic handles that could potentially be used to construct such complex architectures. For instance, the hydroxymethyl group could be oxidized or otherwise modified to participate in cyclization reactions, leading to the formation of ring-fused pyridines. Although specific examples of this compound being used to create spiro or complex ring-fused compounds are not detailed in available research, its structure is analogous to other pyridine derivatives that have been successfully employed in these types of advanced syntheses.

Role as a Key Intermediate in Medicinal Chemistry Research and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and its biocompatibility make it a desirable core for new therapeutic agents. This compound serves as a critical intermediate in the development of such agents.

The primary documented application of this compound is as a foundational scaffold for creating novel pyrimidine-based compounds with potential therapeutic value. In this context, it is used to synthesize a series of methyl sulfanyl pyrimidines designed to act as anti-inflammatories, analgesics, and anticonvulsants. google.com The pyridine moiety of the molecule is incorporated into the final structure, highlighting its role as a core scaffold upon which the final bioactive agent is built.

Table 2: Examples of Bioactive Scaffolds Derived from this compound Intermediate

| Derived Compound Class | Potential Therapeutic Application | Reference |

|---|---|---|

| Methyl sulfanyl pyrimidines | Anti-inflammatory, Analgesic, Antiepileptic | google.com |

Chemical probes are essential tools for exploring biological systems and validating drug targets. mskcc.org Pyridine-based structures are frequently used in the design of fluorescent probes and other molecular tools due to their photophysical properties and ability to interact with biological molecules. nih.govresearchgate.netmdpi.com For example, various imidazopyridine derivatives have been developed as fluorescent probes for metal ion detection and bioimaging. nih.gov While there are no specific reports on the use of this compound for creating chemical probes, its structure contains the necessary pyridine core that could be functionalized with fluorophores or other reporter groups, suggesting its potential utility in this area of research.

Potential Applications in Materials Science and Supramolecular Chemistry

Pyridine and its derivatives are of significant interest in materials science and supramolecular chemistry. The nitrogen atom's lone pair of electrons allows pyridine-containing molecules to act as ligands, coordinating with metal ions to form complex, ordered structures. This property is fundamental to creating metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials can have applications in gas storage, catalysis, and sensing.

The structure of this compound makes it a candidate for incorporation into such materials. The pyridine nitrogen can coordinate with metals, while the hydroxymethyl group offers a site for hydrogen bonding or further covalent modification to link into larger polymer or network structures. Although research has not yet specifically detailed the use of this compound in materials science, the foundational chemistry of pyridine derivatives suggests this is a promising area for future exploration.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrimidine |

Precursor for Functional Polymers and Dendrimers

The presence of a primary alcohol group on the pyridine ring makes this compound a valuable precursor for the synthesis of functional polymers and dendrimers. This hydroxyl moiety can serve as an initiation site for various polymerization techniques or as a point of attachment for dendritic growth.

In the realm of functional polymers , this compound can be utilized as an initiator for ring-opening polymerization of cyclic esters like caprolactone or lactide. This would result in polyester chains with a terminal pyridyl group. Such polymers could exhibit interesting properties, including metal-coordinating abilities, pH-responsiveness, and potential for further functionalization. The diethyl substitution on the pyridine ring could also influence the polymer's solubility and thermal properties.

Moreover, the methanol group can be chemically modified, for instance, by conversion to an acrylate or methacrylate monomer. Subsequent polymerization of this monomer would lead to polymers with pendant (3,5-Diethylpyridin-4-yl)methyl groups. These polymers would possess a high density of pyridyl units, making them attractive for applications in catalysis, metal ion scavenging, or as antimicrobial agents.

As a precursor for dendrimers , this compound can function as a core molecule. The hydroxyl group can be reacted with multifunctional building blocks, or "dendrons," to construct dendritic macromolecules. For example, successive reactions with generations of polyester or poly(amidoamine) (PAMAM) dendrons could yield dendrimers with a pyridyl core. researchgate.netacademie-sciences.fr These structures are of interest for drug delivery applications, where the pyridyl core could be used to coordinate with metal-based drugs or to impart specific pH-responsive release characteristics. The steric bulk of the diethyl groups may influence the packing and conformation of the dendritic branches.

Alternatively, dendrons can be synthesized to have a pyridyl group at their focal point. acs.orgnih.gov In such a convergent synthesis approach, this compound could be modified to act as the starting point for the growth of a dendron, which can then be attached to a multifunctional core.

Below is a hypothetical data table illustrating the properties of polymers that could be synthesized from this compound.

| Polymer Type | Initiator/Monomer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (°C) |

| Poly(caprolactone) | This compound | 15,000 | 1.2 | 65 |

| Poly(methyl methacrylate) | (3,5-Diethylpyridin-4-yl)methyl methacrylate | 25,000 | 1.4 | 110 |

Components in Self-Assembled Systems and Nanostructures

The pyridine nitrogen in this compound provides a key functionality for its use in the construction of self-assembled systems and nanostructures. Pyridine and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions, leading to the formation of discrete metallosupramolecular architectures or extended coordination polymers. chemrxiv.orgnih.govresearchgate.net

In self-assembled systems , this compound can act as a ligand that directs the assembly of metal ions into specific geometries. For example, reaction with square-planar palladium(II) or platinum(II) complexes can lead to the formation of discrete molecular squares or cages. The diethyl groups on the pyridine ring would likely influence the steric environment around the metal center, potentially affecting the stability and guest-binding properties of the resulting assembly. The hydroxyl group could also participate in hydrogen bonding interactions, further stabilizing the supramolecular structure.

The formation of nanostructures can also be directed by the coordinating properties of this molecule. For instance, it can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. The pyridyl group would provide a means of attaching the molecule to the nanoparticle surface, while the hydroxyl group could be used for further functionalization or to improve the nanoparticle's dispersibility in various solvents. Pyridyl-functionalized nanoparticles have applications in catalysis, sensing, and biomedical imaging.

Furthermore, this compound can be a component of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters bridged by organic ligands. While the monofunctional nature of this specific molecule would likely make it a modulating ligand rather than a primary building block, its incorporation could be used to fine-tune the pore environment and properties of the MOF.

The following table presents hypothetical data for a self-assembled molecular square formed from this compound and a palladium(II) salt.

| Property | Value |

| Complex Stoichiometry | [Pd4L4]8+ (L = this compound) |

| Dimensions (Å) | 10 x 10 |

| Cavity Volume (Å3) | ~350 |

| Stability Constant (log K) | 25 |

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of polysubstituted pyridines is a cornerstone of organic chemistry, yet traditional methods like the Hantzsch synthesis can be limited in scope. nih.gov Future research will undoubtedly focus on developing more efficient and sustainable methods for producing (3,5-Diethylpyridin-4-yl)methanol.

Key research directions include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product that contains the essential parts of all reactants, offer a highly efficient route to complex molecules. nih.gov Developing a three or four-component reaction that yields the this compound core would represent a significant leap in efficiency, minimizing waste and simplifying the synthetic process. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net Research into the late-stage C-H functionalization of a simpler pyridine (B92270) core to introduce the diethyl and hydroxymethyl groups could provide a highly convergent and flexible synthetic route. researchgate.net This approach is advantageous for its sustainability by minimizing the generation of waste. nih.gov

Catalytic Cycloadditions: [4+2] cycloaddition reactions are a key approach for the de novo synthesis of pyridine rings. nih.gov Future work could explore novel catalytic systems that facilitate the cycloaddition of appropriately substituted dienes and dienophiles to construct the 3,4,5-substituted pyridine skeleton of this compound with high regioselectivity.

Table 1: Comparison of Synthetic Strategies for Substituted Pyridines

| Synthetic Strategy | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions | High efficiency, operational simplicity, reduced waste | One-pot synthesis from simple, readily available precursors. | Polysubstituted pyridines have been synthesized in high yields via MCRs using various catalysts. nih.govnih.gov |

| C-H Functionalization | High atom economy, avoids pre-functionalization, suitable for late-stage modification. | Direct introduction of ethyl and hydroxymethyl groups onto a pyridine scaffold. | Direct C-H functionalization is an emerging sustainable chemistry approach for pyridine derivatives. nih.govresearchgate.net |

| Catalytic Cycloadditions | High regioselectivity, access to diverse substitution patterns. | Controlled construction of the core pyridine ring with desired substituents. | [4+2] cycloadditions are a key method for accessing a range of substituted pyridines. nih.gov |

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is central to modern organic synthesis. For this compound, future research will likely investigate novel catalytic systems to enable specific and selective transformations of the molecule itself or to improve its synthesis.

Selective Hydrogenation: The pyridine ring can be reduced to a piperidine, a common scaffold in pharmaceuticals. nih.govrsc.org Research into catalysts that can selectively hydrogenate the pyridine ring of this compound without affecting the hydroxymethyl group is a key area. Rhodium-based catalysts, such as Rhodium(III) oxide, have shown high activity for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

Oxidation of the Methanol (B129727) Group: The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid would yield valuable derivatives for further functionalization. Exploring new catalytic systems, potentially based on transition metals or organocatalysts, that can perform this transformation with high selectivity is a promising research direction.

Magnetically Recoverable Catalysts: For industrial applications, the ease of catalyst separation and reuse is crucial. The use of magnetic nanoparticles as supports for catalysts in the synthesis of pyridine derivatives has gained attention. nih.gov Developing magnetically recoverable catalysts for the synthesis of this compound could significantly improve the economic and environmental viability of the process. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. akjournals.com The synthesis of this compound is a prime candidate for adaptation to these modern manufacturing platforms.

Improved Safety and Control: Flow reactors offer superior control over reaction parameters such as temperature and pressure, and the small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. researchgate.net

Enhanced Yield and Purity: Continuous processes can lead to higher yields and product quality. For instance, a continuous one-step process for the HIV drug Nevirapine, a pyridine derivative, increased the yield from 58% in a batch process to 92%. vcu.edu

Scalability: Scaling up production in a continuous flow system is achieved by simply running the process for a longer duration, avoiding the challenges of scaling up batch reactors. akjournals.com This makes flow chemistry particularly suitable for producing materials on demand, from milligram-scale for research to kilogram-scale for industrial use. akjournals.com The use of packed-bed microreactors has demonstrated potential for the large-scale production of pyridine derivatives. researchgate.net

Advanced Computational Modeling for Reaction Mechanism Prediction and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. tandfonline.comtandfonline.com

Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of intermediates and transition states, researchers can gain insight into the reaction mechanism, identify rate-determining steps, and rationalize experimental observations. tandfonline.comtandfonline.com

Property Prediction: Computational models can predict the physicochemical properties of this compound and its derivatives. This includes electronic properties, stability, and reactivity, which are crucial for designing molecules with specific functions. tandfonline.comresearchgate.net For example, computational screening has been used to guide the synthesis of metal-organic frameworks (MOFs) with optimized properties for gas separation by functionalizing pyridine-based ligands. chemrxiv.org

Rational Design of Catalysts: Computational methods can aid in the design of new catalysts for the synthesis and transformation of this compound. By modeling the interaction between the substrate and the catalyst, researchers can predict catalytic activity and selectivity, accelerating the discovery of more efficient catalytic systems. iaea.org

Table 2: Applications of Computational Modeling in Pyridine Chemistry

| Modeling Application | Technique | Potential Impact on this compound Research |

|---|---|---|

| Reaction Mechanism Studies | DFT, TD-DFT | Understanding synthetic pathways, identifying side-reactions, optimizing reaction conditions. tandfonline.com |

| Property Prediction | DFT, QSPR | Predicting electronic, optical, and biological properties to guide the design of new functional derivatives. tandfonline.comresearchgate.net |

| Catalyst Design | Molecular Docking, DFT | In-silico screening and design of highly selective and active catalysts for synthesis and transformations. chemrxiv.orgiaea.org |

Interdisciplinary Research with Chemical Biology and Materials Science

The true potential of this compound will be unlocked through collaborative research that bridges chemistry with other scientific disciplines. The pyridine scaffold is a crucial component in numerous FDA-approved drugs and agrochemicals. researchgate.net

Chemical Biology and Medicinal Chemistry: The pyridine scaffold is one of the most prevalent heterocyclic structures in pharmaceuticals. nih.govnih.gov this compound can serve as a starting point for the synthesis of new biologically active compounds. The hydroxymethyl group provides a handle for further derivatization, allowing for the creation of libraries of compounds to be screened for various therapeutic targets. Its structure could be explored for applications as an anti-inflammatory, analgesic, or anticancer agent. sarchemlabs.com

Materials Science: Substituted pyridines are used in the development of functional materials. nih.gov this compound could be investigated as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of novel polymers with specific optical or electronic properties. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a versatile building block for coordination polymers and supramolecular assemblies. youtube.com

Agrochemicals: Pyridine derivatives are widely used in agriculture as herbicides, insecticides, and fungicides. nih.govpostapplescientific.com The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What are the recommended synthetic routes for (3,5-Diethylpyridin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the pyridine core. For analogous pyridinemethanol derivatives (e.g., 4-Methoxy-3,5-dimethyl-2-pyridinemethanol), refluxing with reagents like carbon disulfide or potassium hydroxide in ethanol has been employed . Key optimization steps include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the pyridine ring.

- Temperature Control : Maintain reflux conditions (80–100°C) to ensure complete reaction while avoiding decomposition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., diethyl groups at C3/C5 and hydroxymethyl at C4). Compare chemical shifts with analogous compounds (e.g., δ ~4.5 ppm for pyridinemethanol protons) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What are the critical steps in confirming the purity of this compound?

- Methodological Answer : Purity assessment requires:

- HPLC Analysis : Use a C18 column with a methanol/water mobile phase (e.g., 70:30 v/v). Monitor retention time consistency and peak symmetry .

- Melting Point Determination : Compare observed values with literature data for pyridinemethanol analogs.

- Elemental Analysis : Validate C, H, and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s molecular geometry?

- Methodological Answer : Address discrepancies through:

- Cross-Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray crystallographic data. Adjust computational parameters (basis sets, solvation models) to match experimental bond lengths/angles .

- Error Analysis : Quantify RMSD between theoretical and experimental geometries. If deviations exceed 0.05 Å, re-evaluate computational methods or experimental data collection (e.g., twinning in crystals) .

Q. What strategies are recommended for refining the crystal structure of this compound with twinned or high-resolution data?

- Methodological Answer : Use SHELXL for robust refinement:

- Twinning Handling : Apply the TWIN/BASF commands to model twinning ratios. Validate with the R1 factor (<5% for high-quality data) .

- High-Resolution Data : Utilize anisotropic displacement parameters (ADPs) for non-H atoms. Refine hydrogen positions using riding models .

- Validation Tools : Check using PLATON for missed symmetry or disorder .

Q. How can retention behavior in HPLC analysis be modeled for derivatives under varying mobile phase conditions?

- Methodological Answer : Adopt a factorial experimental design:

- Parameter Variation : Systematically alter pH (3–8) and methanol content (50–90%) in the mobile phase. Use software like Design-Expert® to model retention time (tR) as a response variable .

- Statistical Analysis : Apply multiple linear regression to derive retention equations (e.g., log tR = a[MeOH] + b[pH] + c). Validate with experimental runs (R² > 0.95) .

Q. What are the challenges in synthesizing sterically hindered analogs of this compound, and how can they be mitigated?

- Methodological Answer : Steric hindrance from diethyl groups complicates functionalization. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.